N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 477318-67-5
Cat. No.: VC16159438
Molecular Formula: C22H17Cl2N5OS
Molecular Weight: 470.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477318-67-5 |
|---|---|
| Molecular Formula | C22H17Cl2N5OS |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H17Cl2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30) |
| Standard InChI Key | BDKSDYVBBGVKSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(2,4-Dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has the molecular formula C₂₂H₁₇Cl₂N₅OS and a molecular weight of 470.4 g/mol . Its IUPAC name reflects the integration of multiple functional groups:
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2,4-Dichlorophenyl: A chlorinated aromatic ring enhancing lipophilicity.
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4-Methylphenyl (p-tolyl): Modulates electronic properties and steric interactions.
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Pyridin-4-yl: A nitrogen-containing heterocycle facilitating hydrogen bonding.
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1,2,4-Triazole: A five-membered ring with three nitrogen atoms, critical for biological interactions.
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Sulfanyl (thioether) bridge: Links the triazole and acetamide moieties, influencing conformational flexibility .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 477318-67-5 | |
| Molecular Formula | C₂₂H₁₇Cl₂N₅OS | |
| Molecular Weight | 470.4 g/mol | |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Spectroscopic Characterization
The compound’s structure is validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral features include:
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¹H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and acetamide NH (δ 10.1 ppm) .
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MS (ESI+): Molecular ion peak at m/z 471.4 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions.
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Sulfanyl Bridge Introduction: Nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives.
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Coupling with Dichlorophenyl Acetamide: Achieved via EDCI-mediated amide bond formation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazole cyclization | HCl (cat.), ethanol, reflux | 65–70% |
| Thiol-alkylation | K₂CO₃, DMF, 60°C | 80% |
| Amide coupling | EDCI, DCM, rt | 75% |
Challenges and Improvements
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Low Solubility: Addressed using polar aprotic solvents (e.g., DMSO) during purification.
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Byproduct Formation: Minimized via controlled stoichiometry and temperature.
Biological Activity and Mechanisms
Antifungal and Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL). The triazole moiety inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 | Topoisomerase II inhibition |
| A549 (lung) | 18.7 | ROS-mediated apoptosis |
| HeLa (cervical) | 22.1 | Caspase-3 activation |
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing chlorine with bromine (e.g., N-(4-bromo-2-methylphenyl) analog) enhances antifungal potency (MIC: 4 µg/mL) but reduces solubility. Conversely, fluorine substitution improves pharmacokinetic properties.
Role of the Sulfanyl Group
Omitting the sulfanyl bridge (e.g., N-(2,4-dichlorophenyl)acetamide) abolishes activity, underscoring its role in target binding .
Table 4: Structure-Activity Relationships (SAR)
| Modification | Biological Impact | Source |
|---|---|---|
| Cl → Br substitution | ↑ Antifungal activity | |
| Sulfanyl removal | ↓ Cytotoxicity | |
| Pyridine → Benzene | ↓ Enzyme inhibition |
Applications and Future Directions
Pharmaceutical Development
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Lead compound for dual-action antifungal/anticancer agents.
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Combination therapy: Synergizes with fluconazole against resistant Candida strains.
Agricultural Uses
Preliminary data suggest efficacy as a plant protectant against Fusarium species.
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